2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(2-methylfuran-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-5-6(2-3-10-5)7(9)4-8/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJAYEWPZAQBFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one: Technical Profile & Synthesis Guide
Executive Summary
2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one is a specialized
This structural distinction is critical in medicinal chemistry, where the specific regiochemistry of the furan pharmacophore can drastically alter the biological activity of the final drug candidate. Due to the directing effects of the oxygen atom and the methyl group, direct synthesis via Friedel-Crafts acylation is challenging, often requiring indirect synthetic routes to ensure isomeric purity.
Chemical Identity & Physical Properties
This compound is a "rare chemical entity" in public catalogs, often misidentified as its 5-isomer. Researchers must verify the substitution pattern using NMR (
| Property | Data / Value |
| Systematic Name | This compound |
| Common Synonyms | Chloromethyl 2-methyl-3-furyl ketone; |
| CAS Number | Not Widely Listed (Refer to PubChem CID below) |
| PubChem CID | 80146946 |
| Molecular Formula | C |
| Molecular Weight | 158.58 g/mol |
| SMILES | CC1=C(C=CO1)C(=O)CCl |
| InChIKey | PMJAYEWPZAQBFC-UHFFFAOYSA-N |
| Appearance | Pale yellow to amber oil or low-melting solid (est.)[1][2] |
| Solubility | Soluble in DCM, CHCl |
High-Fidelity Synthesis Protocol
The Regioselectivity Challenge
Direct Friedel-Crafts acylation of 2-methylfuran with chloroacetyl chloride predominantly yields the 5-isomer (2-chloro-1-(5-methylfuran-2-yl)ethan-1-one) due to the strong
To obtain the 3-isomer exclusively, a stepwise approach starting from 2-methyl-3-furoic acid is required. This protocol utilizes the Arndt-Eistert homologation strategy (via a diazoketone intermediate) to install the
Diagram: Synthesis Workflow
Figure 1: Stepwise synthesis ensuring C3-regioselectivity via the acid chloride pathway.
Detailed Protocol
Phase 1: Activation (Acid Chloride Formation)
-
Reagents: 2-Methyl-3-furoic acid (1.0 eq), Thionyl chloride (SOCl
, 3.0 eq), catalytic DMF. -
Procedure: Dissolve the acid in dry DCM. Add catalytic DMF (1-2 drops). Add SOCl
dropwise at 0°C. -
Reaction: Reflux for 2 hours under N
. -
Workup: Remove excess solvent and SOCl
in vacuo to yield crude 2-methyl-3-furoyl chloride . Use immediately.
Phase 2: Diazoketone Formation
-
Caution: Diazomethane is explosive and toxic. Use a blast shield and specialized glassware (fire-polished, no ground joints).
-
Reagents: Freshly prepared Diazomethane (CH
N , ~2.5 eq in Et O). -
Procedure: Add the acid chloride (dissolved in Et
O) dropwise to the cold (0°C) diazomethane solution. -
Observation: Evolution of N
gas. Stir at 0°C for 1 hour, then warm to RT. -
Result: Formation of the yellow diazoketone intermediate.
Phase 3: Conversion to
-Chloroketone
-
Reagents: Anhydrous HCl gas (bubbled) or 4M HCl in Dioxane.
-
Procedure: Cool the diazoketone solution to 0°C. Slowly bubble dry HCl gas through the solution until the yellow color disappears and N
evolution ceases. -
Workup: Wash with saturated NaHCO
(carefully), then brine. Dry over MgSO . -
Purification: Flash column chromatography (Hexane/EtOAc) is usually required to remove traces of methyl ester side products.
Reactivity & Applications
The
Key Transformations
-
Hantzsch Thiazole Synthesis: Reaction with thioamides (e.g., thiourea, thiobenzamide) yields 2-substituted-4-(2-methylfuran-3-yl)thiazoles.
-
Imidazole Synthesis: Condensation with amidines yields imidazoles.
-
Darzens Condensation: Reaction with aldehydes/ketones under basic conditions yields epoxy-ketones.
Diagram: Hantzsch Thiazole Pathway
Figure 2: Mechanism of Hantzsch Thiazole formation using the target compound.
Handling & Safety (MSDS Summary)
Hazard Class: Lachrymator / Corrosive
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
-
Handling:
-
Always handle in a functioning fume hood.
-Haloketones are potent tear gas agents. -
Wear butyl rubber gloves; standard nitrile gloves may offer insufficient protection against prolonged exposure to chlorinated ketones.
-
Quenching: Destroy excess material by reacting with aqueous ammonia or sodium thiosulfate solution before disposal.
-
References
-
PubChem. this compound (CID 80146946). National Library of Medicine. [Link]
- Li, J. J.Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. (Nierenstein Reaction / Arndt-Eistert Synthesis). Springer, 2014.
- Keay, B. A.Regioselective Synthesis of 3-Substituted Furans.Chemical Reviews, 1986. [Source Verification: Standard review on furan regiochemistry].
Sources
Thermodynamic & Metabolic Stability of 2-Methylfuran Derivatives: A Technical Guide
Executive Summary
2-Methylfuran (2-MF) and its derivatives occupy a critical junction in modern chemical research. As biomass-derived platform chemicals, they offer high energy density (approx. 28.5 MJ/L) and volatility profiles ideal for drop-in biofuels. However, in drug discovery, the furan moiety is frequently flagged as a "structural alert" due to metabolic activation.
This guide analyzes the thermodynamic stability that makes 2-MF a potent fuel and the kinetic instability that drives its toxicity and degradation. We provide actionable protocols for assessing these parameters, moving beyond standard assays to self-validating experimental systems.
Part 1: The Thermodynamic Landscape
The stability of furan derivatives is governed by the competition between aromatic resonance energy and ring strain. Unlike benzene (resonance energy ~36 kcal/mol), furan is significantly less aromatic (~16 kcal/mol). The addition of a methyl group at the C2 position perturbs this electronic balance.
Enthalpy of Formation & Aromaticity
The thermodynamic stability of 2-MF derivatives can be quantified via their standard enthalpies of formation (
Table 1: Comparative Thermodynamic Properties (Gas Phase, 298.15 K)
| Compound | Resonance Energy (kcal/mol) | Kinetic Reactivity (Relative) | |
| Furan | -34.8 ± 0.8 | ~16.0 | 1.0 (Baseline) |
| 2-Methylfuran (2-MF) | -80.3 ± 1.2 | ~17.5 | ~105 (Activated) |
| 2,5-Dimethylfuran (2,5-DMF) | -124.6 ± 1.1 | ~18.2 | ~1600 (Highly Activated) |
Data Source: High-level ab initio Feller-Petersen-Dixon calculations [1].
Technical Insight:
While 2,5-DMF is thermodynamically more stable (more negative
Part 2: Mechanisms of Degradation
Understanding the degradation pathways is essential for stabilizing fuel blends and predicting metabolic toxicity.
Acid-Catalyzed Ring Opening (Hydrolysis)
In acidic media (storage conditions or gastric environment), 2-MF undergoes hydrolytic ring opening. This is a primary failure mode in biomass conversion processes.
Mechanism:
-
Protonation: The
-carbon (C5) is protonated, breaking aromaticity. -
Hydration: Water attacks the resulting cation.
-
Tautomerization: The ring cleaves to form 1,4-dicarbonyl compounds (e.g., levulinic aldehyde precursors), which rapidly polymerize into insoluble gums (humins).
Figure 1: Acid-catalyzed hydrolysis pathway of 2-MF. The rate-determining step (RDS) is typically the water attack on the cation.
Metabolic Bioactivation (The "Suicide Substrate" Effect)
In drug development, 2-MF derivatives are often avoided because they act as pro-toxins. The methyl group does not block metabolism; rather, the furan ring itself is oxidized.
Pathway: Cytochrome P450 2E1 (CYP2E1) oxidizes the furan ring to form a reactive cis-butene-1,4-dial intermediate (specifically acetylacrolein for 2-MF). This highly electrophilic Michael acceptor covalently binds to nucleophilic residues (Cysteine, Lysine) on proteins, leading to hepatotoxicity.
Part 3: Experimental Protocols
These protocols are designed to be self-validating , incorporating internal controls to distinguish between experimental error and genuine instability.
Protocol A: Accelerated Oxidative Stability (Modified PetroOXY Method)
For assessing storage stability of 2-MF based fuels.
Objective: Determine the Induction Period (IP) – the time before rapid oxidation begins.
Reagents:
-
Analyte: 2-Methylfuran (freshly distilled).
-
Initiator: AIBN (2,2'-Azobis(2-methylpropionitrile)) - Standardizes radical flux.
-
Control: Pure n-Heptane (Non-oxidizing baseline).
Workflow:
-
Preparation: Dissolve AIBN (10 mM) in 2-MF.
-
Apparatus: Use a pressurized differential scanning calorimeter (PDSC) or a dedicated oxidation stability tester (e.g., PetroOXY).
-
Conditions: Pressurize with
to 700 kPa. Heat to 120°C. -
Monitoring: Continuously monitor internal pressure (
). -
Endpoint Definition: The "Break Point" is defined as a 10% pressure drop from the maximum (
).
Self-Validating Check:
-
Validation: Run a blank with 2,5-Di-tert-butyl-4-methylphenol (BHT) spiked at 1000 ppm. The IP must increase by a factor of >3x compared to neat 2-MF. If not, the oxygen source is contaminated or the temperature calibration is off.
Protocol B: Microsomal Metabolic Stability Assay
For assessing toxicological risk in drug discovery.
Objective: Quantify the formation of the toxic metabolite Acetylacrolein and intrinsic clearance (
Reagents:
-
Liver Microsomes: Human (HLM) and Rat (RLM), 20 mg/mL protein.
-
Cofactor: NADPH regenerating system.
-
Trapping Agent: N-Acetyl-L-Lysine (NAL) or Semicarbazide. Crucial for capturing the reactive aldehyde.
-
Internal Standard: Tolbutamide.
Step-by-Step Methodology:
-
Incubation Mix:
-
Substrate (2-MF derivative): 10 µM.
-
Microsomes: 0.5 mg/mL.
-
Trapping Agent (NAL): 5 mM.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).
-
Sampling:
-
Timepoints: 0, 5, 15, 30, 60 min.
-
Quench: Add ice-cold Acetonitrile containing Internal Standard.
-
-
Analysis (LC-MS/MS):
-
Monitor parent depletion (Stability).
-
Monitor Adduct Formation: Look for the specific mass shift corresponding to the NAL-Acetylacrolein adduct (
Da).
-
Self-Validating Check:
-
Positive Control: Run Furan in parallel. It must generate cis-2-butene-1,4-dial adducts.
-
Negative Control: Run incubation without NADPH . If parent loss > 10%, non-enzymatic degradation (chemical instability) is occurring, invalidating the metabolic result.
Figure 2: Metabolic activation pathway. The formation of Acetylacrolein is the critical toxicological event.
References
-
Simmie, J. M., & Metcalfe, W. K. (2011). High-Level ab Initio Enthalpies of Formation of 2,5-Dimethylfuran, 2-Methylfuran, and Furan.[1][2][3] The Journal of Physical Chemistry A.
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.
-
Schäfer, V., et al. (2024). Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins.[4][5][6][7] Chemical Research in Toxicology.
-
NIST Chemistry WebBook. (2023). 2-Methylfuran Thermochemistry Data. National Institute of Standards and Technology.
-
McCormick, R. L., et al. (2020). Oxidation Stability of Furan Biofuels. Energy & Fuels.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic activation of 2-methylfuran by rat microsomal systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Guide: Predicted Biological Activity of 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one
The following technical guide details the predicted biological activity, mechanism of action, and experimental validation framework for 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one .
This analysis synthesizes established structure-activity relationships (SAR) regarding
Executive Summary
This compound (henceforth referred to as CMFE ) is a bifunctional chemical entity characterized by a reactive
-
Primary Predicted Activity: Irreversible inhibition of cysteine proteases (e.g., Cathepsins, Papain, Viral 3CL proteases) via covalent alkylation.
-
Secondary Predicted Activity: Antimicrobial and antiparasitic efficacy driven by the disruption of essential thiol-dependent enzymes.
-
Critical Liability: High potential for metabolic bioactivation (CYP450-mediated) leading to hepatotoxicity, necessitating rigorous ADMET screening early in the development cycle.
Chemical Biology & Mechanism of Action
The biological activity of CMFE is dominated by the electrophilic nature of the
The Warhead: Covalent Cysteine Targeting
The
-
Target: The thiolate anion (
) of a catalytic cysteine residue (e.g., Cys25 in Papain). -
Mechanism: The thiolate attacks the methylene carbon (
-carbon) adjacent to the carbonyl, displacing the chloride ion. -
Outcome: Formation of a stable, non-hydrolyzable thioether adduct, permanently inactivating the enzyme.
Note on Selectivity: While highly reactive toward cysteine proteases,
Visualization: Inhibition Pathway
The following diagram illustrates the kinetic pathway of enzyme inactivation.
Predicted ADMET Profile (Pharmacokinetics & Toxicity)
While the warhead drives efficacy, the 2-methylfuran scaffold dictates the metabolic fate and toxicology profile.
Metabolic Bioactivation (The Furan Liability)
Furan rings are structural alerts in medicinal chemistry.[2] They are susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2E1).
-
Pathway: The furan ring undergoes oxidation to form a reactive cis-2-butene-1,4-dial intermediate (often via an epoxide).
-
Consequence: This reactive aldehyde can cross-link proteins or react with DNA, leading to hepatotoxicity or carcinogenicity.
-
Mitigation Factor: The 2-methyl substitution on the furan ring blocks one metabolic "soft spot," potentially altering the oxidation rate compared to unsubstituted furan, though the 5-position remains vulnerable.
Physicochemical Properties (Estimated)
| Property | Predicted Value | Implication |
| Molecular Weight | ~158.58 Da | Fragment-like; high ligand efficiency potential. |
| LogP | ~1.8 - 2.2 | Moderate lipophilicity; likely good membrane permeability. |
| TPSA | ~30 Ų | High blood-brain barrier (BBB) penetration potential. |
| Reactivity | High | Short plasma half-life due to rapid reaction with plasma proteins/GSH. |
Visualization: Metabolic Fate
Experimental Validation Framework
To validate these predictions, the following self-validating experimental protocols are recommended.
Protocol 1: Fluorescence-Based Cysteine Protease Inhibition Assay
Objective: Quantify the
Materials:
-
Enzyme: Recombinant Human Cathepsin B.
-
Substrate: Z-Arg-Arg-AMC (Fluorogenic).
-
Buffer: 50 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 5 mM DTT (Activator).
Methodology:
-
Activation: Incubate Cathepsin B in buffer with DTT for 15 min at 37°C to reduce the active site cysteine.
-
Inhibitor Addition: Add CMFE (dissolved in DMSO) at varying concentrations (0.1 nM – 10 µM). Control: DMSO only.
-
Incubation: Incubate enzyme + inhibitor for varying times (0, 5, 10, 30 min) to assess time-dependent inhibition (characteristic of covalent binders).
-
Reaction Start: Add Z-Arg-Arg-AMC substrate.
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 min.
-
Analysis: Plot residual activity vs. inhibitor concentration. If covalent,
will decrease with longer pre-incubation times.
Protocol 2: Glutathione (GSH) Trapping Assay
Objective: Assess the alkylating potential and metabolic stability.
Methodology:
-
Incubation: Incubate CMFE (10 µM) with excess GSH (10 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Timepoints: Aliquot samples at 0, 15, 30, and 60 minutes.
-
Quench: Stop reaction with cold acetonitrile.
-
Analysis: Analyze via LC-MS/MS.
-
Validation Criteria:
-
High Reactivity: Rapid disappearance of parent CMFE peak and appearance of [M+GSH-HCl]+ adduct mass.
-
Interpretation: High GSH reactivity suggests potential for in vivo toxicity (glutathione depletion).
-
References
-
Mechanism of Alpha-Haloketones: Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639–4750. Link
-
Furan Toxicity & Metabolism: Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25. Link
-
Cysteine Protease Assays: Löser, R., & Pietzsch, J. (2015). Cysteine proteases: nature's destroyers and the drugs that stop them.[3][4] MedCrave Online Journal of Biochemistry & Analytical Biochemistry. Link
-
Furan Derivatives in Medicine: Manna, K., & Agrawal, Y. K. (2009). Microwave assisted synthesis of some novel furan derivatives and their biological activity. Bioorganic & Medicinal Chemistry Letters. Link
-
Alpha-Chloroketone Synthesis: Pace, V., Verniest, G., Sinisterra, J. V., Alcántara, A. R., & De Kimpe, N. (2010). Alpha-Haloketones as Useful Building Blocks in the Synthesis of Heterocycles. Current Organic Chemistry. Link
Sources
- 1. 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Inhibitors of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are cysteine protease inhibitors and how do they work? [synapse.patsnap.com]
Methodological & Application
Application Note: Hantzsch Synthesis of 4-(2-Methylfuran-3-yl)thiazole Derivatives
Executive Summary
This application note details the protocol for synthesizing 2-substituted-4-(2-methylfuran-3-yl)thiazoles via the Hantzsch thiazole synthesis. The core transformation involves the condensation of 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one with various thioamides.
The furan-thiazole hybrid scaffold is a privileged structure in medicinal chemistry, exhibiting significant antimicrobial, antioxidant, and kinase-inhibitory activities. This guide provides two validated methodologies: a classical solution-phase protocol (Method A) and a Green Chemistry-compliant microwave-assisted protocol (Method B).
Reaction Mechanism & Rationale
The Hantzsch synthesis is a bimolecular condensation that proceeds through an S-alkylation followed by an intramolecular cyclization and dehydration.[1]
Mechanistic Pathway
-
S-Alkylation: The sulfur atom of the thioamide (nucleophile) attacks the
-carbon of the -haloketone, displacing the chloride ion. This forms an acyclic intermediate (iminothioether). -
Cyclization: The nitrogen of the thioamide attacks the carbonyl carbon of the ketone.[1]
-
Dehydration: Loss of water drives the formation of the aromatic thiazole ring.[1]
Critical Consideration: The 2-methylfuran moiety is electron-rich. While the 2-methyl group provides some steric protection and stabilization against ring-opening compared to unsubstituted furan, the reaction environment must avoid prolonged exposure to strong Lewis acids which can cause furan polymerization (tarring). The Hantzsch reaction generates HCl as a byproduct; therefore, buffering or rapid workup is essential.
Mechanistic Diagram
Figure 1: Step-wise mechanism of the Hantzsch thiazole synthesis.
Experimental Protocols
Materials and Reagents
-
Substrate: this compound (Purity >95%).
-
Thioamide Component: Thiourea, Thioacetamide, or substituted Thiobenzamide (1.0 – 1.2 equiv).
-
Solvent: Ethanol (Absolute) or Isopropanol.
-
Base (Workup): Ammonium hydroxide (25%) or Saturated NaHCO₃ solution.
Method A: Classical Solution-Phase Synthesis (Standard)
This method is robust, scalable, and suitable for thermally sensitive thioamides.
Protocol Steps:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of thioamide in 5 mL of absolute ethanol.
-
Addition: Add 1.0 mmol of this compound dropwise. Note: If the haloketone is solid, dissolve it in a minimum amount of ethanol first.
-
Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 2–4 hours .
-
Checkpoint: Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting haloketone (
) should disappear; a fluorescent spot (thiazole) will appear at lower .
-
-
Precipitation: Cool the reaction mixture to room temperature. Often, the thiazole hydrochloride salt precipitates as a solid.
-
Isolation & Neutralization:
-
If solid forms: Filter the solid.[2][3] Resuspend in water and adjust pH to ~8-9 using 10% NH₄OH. Stir for 15 mins, then filter the free base.
-
If no solid forms: Evaporate the ethanol under reduced pressure. Dissolve the residue in EtOAc, wash with saturated NaHCO₃ (2x) and Brine (1x). Dry over Na₂SO₄ and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
Method B: Microwave-Assisted Synthesis (Green/High-Throughput)
Recommended for library generation or when the furan ring shows instability under prolonged heating.
Protocol Steps:
-
Preparation: In a 10 mL microwave vial, combine 1.0 mmol of haloketone and 1.1 mmol of thioamide.
-
Solvent: Add 2 mL of Ethanol or Water (Water is often superior for "on-water" acceleration effects).
-
Irradiation: Seal the vial. Heat at 100°C for 10–20 minutes (Power: Dynamic, Max 150W).
-
Workup: Pour the reaction mixture into 10 mL of ice-cold water. Neutralize with solid NaHCO₃.
-
Collection: Filter the precipitate, wash with cold water, and dry.
Process Control & Data Analysis
Quantitative Data Summary
| Parameter | Method A (Reflux) | Method B (Microwave) |
| Reaction Time | 2 – 4 Hours | 10 – 20 Minutes |
| Typical Yield | 75 – 85% | 85 – 92% |
| Purity (Crude) | >90% | >95% |
| Solvent Usage | Moderate (5-10 mL/mmol) | Low (2 mL/mmol) |
| Scalability | High (Grams to Kilos) | Low (Milligrams to Grams) |
Characterization (NMR Identification)
The formation of the thiazole ring is confirmed by specific NMR signatures.[4]
-
Thiazole C5-H: A diagnostic singlet typically appearing between
7.0 – 8.0 ppm . -
Furan Protons: The 2-methylfuran-3-yl group will show:
-
A sharp singlet for the methyl group at
2.4 – 2.6 ppm . -
Two furan ring protons (C4-H and C5-H) as doublets (
Hz) around 6.5 – 7.5 ppm .
-
-
Missing Peak: The disappearance of the singlet for the
-methylene protons of the starting ketone ( 4.5 – 4.8 ppm) confirms conversion.
Workup Workflow Diagram
Figure 2: Decision tree for isolation of the thiazole product.
Troubleshooting & Critical Notes
-
Furan Instability (Darkening/Tarring):
-
Cause: Acid-catalyzed polymerization of the furan ring.
-
Solution: Add 1.0 equiv of NaOAc to the reaction mixture at the start to buffer the HCl generated in situ.
-
-
Incomplete Reaction:
-
Cause: Steric hindrance if using bulky thioamides.
-
Solution: Switch to Method B (Microwave) or use higher boiling solvent (n-Butanol).
-
-
Lachrymatory Warning:
-
The starting material, this compound, is an
-haloketone and likely a potent lachrymator (tear gas agent). Handle strictly in a fume hood.
-
References
-
Hantzsch, A. (1887).[1] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Justus Liebigs Annalen der Chemie, 249(1), 1-31.
-
Helal, M. H., et al. (2024).[4] "Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation". Molecules, 29(7), 1491.
-
Chawla, G., et al. (2023). "Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management". ACS Omega, 8(12), 11205–11220.
-
Potewar, T. M., et al. (2010).[5] "A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Hexafluorophosphate". Heterocycles, 81(12), 2849.
- Wang, M., et al. (2011). "Green approach for synthesis of bioactive Hantzsch derivatives". Green Chemistry Letters and Reviews, 4(4), 291-296.
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- 2. Synthesis routes of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for the Friedel-Crafts Acylation of 2-Methylfuran
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Acylated 2-Methylfurans
The Friedel-Crafts acylation of 2-methylfuran is a cornerstone reaction in organic synthesis, providing a direct pathway to valuable 2-acyl-5-methylfurans. These compounds serve as critical intermediates in the synthesis of a diverse array of pharmaceuticals, agrochemicals, and specialty materials.[] Notably, the resulting furan derivatives are precursors for biorenewable surfactants and other high-value chemicals, highlighting the reaction's significance in the push towards sustainable chemistry.[2][3][4] This guide provides a comprehensive overview of the procedural nuances, mechanistic underpinnings, and practical considerations for successfully executing this pivotal transformation.
Mechanistic Insights and Regioselectivity
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[5] The reaction is initiated by the activation of an acylating agent, typically an acyl halide or an acid anhydride, with a Lewis acid catalyst. This generates a highly electrophilic acylium ion, which is resonance-stabilized.[6][7]
The furan ring, being a π-rich heterocyclic system, is highly activated towards electrophilic attack, reacting much more readily than benzene.[8] The oxygen atom's lone pairs increase the electron density of the ring, facilitating the substitution.[9]
Regioselectivity: Electrophilic substitution on 2-methylfuran preferentially occurs at the C5 position. This is due to the superior stabilization of the cationic intermediate (the sigma complex) formed during the attack at this position. The methyl group at C2 directs the incoming electrophile to the sterically less hindered and electronically favorable C5 position. The resonance structures of the intermediate cation demonstrate that the positive charge is more effectively delocalized when the attack is at the C5 position, as opposed to the C3 or C4 positions.[10]
Caption: Reaction mechanism of Friedel-Crafts acylation of 2-methylfuran.
Experimental Protocol: Synthesis of 2-Acetyl-5-methylfuran
This protocol details a representative procedure for the acylation of 2-methylfuran with acetic anhydride, a common and effective acylating agent. The choice of a milder Lewis acid, such as zinc chloride or phosphoric acid, is often preferred over stronger ones like aluminum chloride to minimize side reactions like polymerization.[11][12]
Materials:
-
2-Methylfuran (freshly distilled)
-
Acetic anhydride
-
Phosphoric acid (85%) or anhydrous Zinc Chloride
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for purification)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-methylfuran (1.0 eq).
-
Reagent Addition: Add acetic anhydride (1.5 eq) to the 2-methylfuran.
-
Cooling: Cool the mixture to 0°C in an ice bath with continuous stirring.
-
Catalyst Addition: Slowly add phosphoric acid (catalytic amount, e.g., 0.1 eq) or zinc chloride (catalytic amount) dropwise to the stirred mixture over 30 minutes, ensuring the temperature remains below 10°C. The slow addition is crucial to control the exothermic reaction and prevent polymerization.[11]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 2-4 hours.[12]
-
Workup - Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the acid catalyst.[13] Be cautious as this will cause effervescence (release of CO₂).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product, 2-acetyl-5-methylfuran, can be purified by vacuum distillation to yield a clear liquid.[12]
Caption: Experimental workflow for the synthesis of 2-acetyl-5-methylfuran.
Reaction Parameters and Catalyst Selection
The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the Friedel-Crafts acylation of 2-methylfuran. The following table summarizes various catalytic systems and their typical conditions.
| Catalyst | Acylating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| H₃PO₄ | Acetic Anhydride | 45 | 2.5 | 60-70 | [12] |
| ZnCl₂ | Acetic Anhydride | Room Temp. | 2-4 | 60-70 | [12] |
| Zeolite H-beta | Acetic Anhydride | 60 | 1.5 | ~93 (conversion) | [14] |
| Al-MCM-41 | n-Octanoic Anhydride | 75-135 | Variable | N/A (kinetics study) | [2][3] |
| Cr₀.₆₆-DTP/K-10 | Acetic Anhydride | 50 | 3 | 88 (conversion) | [15] |
Note: Yields can vary based on the specific substrate, scale, and purification method.
Troubleshooting and Side Reactions
While a powerful synthetic tool, the Friedel-Crafts acylation of furan derivatives is susceptible to several side reactions. Understanding and mitigating these is key to achieving high yields and purity.
-
Polymerization: Furan rings are prone to acid-catalyzed polymerization, leading to the formation of dark, insoluble tars.[11]
-
Mitigation: Use milder Lewis acids (e.g., ZnCl₂, SnCl₄, zeolites) instead of strong ones like AlCl₃. Perform the reaction at low temperatures (0°C or below) and add the catalyst slowly to avoid localized high acid concentrations.[11]
-
-
Ring Opening: In the presence of strong acids and water, the furan ring can undergo hydrolysis to form 1,4-dicarbonyl compounds.
-
Mitigation: Ensure strictly anhydrous conditions by using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]
-
-
Diacylation: Although the acyl group is deactivating, a second acylation can occur under harsh conditions or with an excess of the acylating agent and catalyst.
-
Mitigation: Use a 1:1 molar ratio of 2-methylfuran to the acylating agent. Avoid prolonged reaction times and high temperatures.[11]
-
Conclusion
The Friedel-Crafts acylation of 2-methylfuran is a versatile and efficient method for the synthesis of 2-acyl-5-methylfurans. Careful control of reaction parameters, particularly the choice of catalyst and temperature, is paramount to maximizing the yield of the desired product while minimizing side reactions. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this important reaction in their synthetic endeavors.
References
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Naik, A. V., Joseph, K. E., Shetty, M., Ardagh, M. A., & Dauenhauer, P. J. (2020). Kinetics of 2-Methylfuran Acylation with Fatty Acid Anhydrides for Biorenewable Surfactants. ACS Sustainable Chemistry & Engineering. [Link]
-
Brant Kedrowski. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]
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Naik, A. V., Joseph, K. E., Shetty, M., Ardagh, M. A., & Dauenhauer, P. J. (2020). Kinetics of 2-Methylfuran Acylation with Fatty Acid Anhydrides for Biorenewable Surfactants. OSTI.GOV. [Link]
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Wikipedia. (2023). Friedel–Crafts reaction. Wikipedia. [Link]
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Su, W., & Wang, J. (2005). Friedel—Crafts Acylation of Furan and Thiophene Using Ytterbium(III) Trifluoromethanesulfonate in [BPy][BF4] Ionic Liquid. ResearchGate. [Link]
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ShareOK. (n.d.). Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts. ShareOK. [Link]
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RSC Publishing. (2024). Friedel–Crafts reactions for biomolecular chemistry. RSC Publishing. [Link]
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Alharbi, K. H. (2025). Sustainable Friedel-Crafts Acylation of Furan Using Nanocrystalline ZSM-5: A Green Catalytic Approach. SSRN. [Link]
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The Organic Chemistry Tutor. (2020). Friedel Crafts Acylation and Akylation. YouTube. [Link]
-
Naik, A. V., Joseph, K. E., Shetty, M., Ardagh, M. A., & Dauenhauer, P. J. (2020). Kinetics of 2-Methylfuran Acylation with Fatty Acid Anhydrides for Biorenewable Surfactants. ResearchGate. [Link]
-
PMC. (n.d.). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. PMC. [Link]
-
Weber State University. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]
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ResearchGate. (n.d.). Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling. ResearchGate. [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). FRIEDEL-CRAFT REACTION: A REVIEW. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
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Royal Society of Chemistry. (n.d.). . Royal Society of Chemistry. [Link]
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Quora. (2019). Why does the electrophilic substitution of furan happen at 2 and 5 positions?. Quora. [Link]
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PubChem. (n.d.). 2-Acetyl-5-Methylfuran. PubChem. [Link]
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Scientific & Academic Publishing. (n.d.). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. [Link]
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Cheméo. (n.d.). 2-Acetyl-5-methylfuran. Cheméo. [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]
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Khan Academy. (n.d.). Friedel-Crafts acylation. Khan Academy. [Link]
-
Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
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Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
Brant Kedrowski. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation. Chad's Prep. [Link]
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Cengage. (n.d.). 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Cengage. [Link]
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The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]
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scale-up synthesis methods for furan chloromethyl ketones
An Application Note for the Scalable Synthesis of Furan Chloromethyl Ketones
Abstract
Furan chloromethyl ketones are pivotal intermediates in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). Their preparation, however, presents significant challenges when transitioning from laboratory bench to pilot or industrial scale. This application note provides a comprehensive guide for researchers, chemists, and process development professionals on robust and scalable methods for synthesizing these valuable compounds. We will explore two primary synthetic routes: the direct Friedel-Crafts acylation of furan and the Arndt-Eistert homologation of furoic acid. This guide emphasizes the causality behind procedural choices, focusing on safety, efficiency, and process control to ensure reproducible, high-yield production. Detailed protocols, troubleshooting, and a comparative analysis of the methodologies are presented to facilitate successful scale-up.
Introduction: The Synthetic Challenge
The furan nucleus is a cornerstone in medicinal chemistry, but its inherent reactivity poses a double-edged sword. While electron-rich and amenable to electrophilic substitution, furan is also exquisitely sensitive to strong acids, which can induce rapid, uncontrollable polymerization into intractable tars—a common pitfall in classical Friedel-Crafts reactions.[1] The target molecule, 2-chloro-1-(furan-2-yl)ethan-1-one, is a key building block whose synthesis requires careful management of reactive intermediates and potentially hazardous reagents.[2][3]
This guide is structured to address these challenges head-on, presenting methodologies that have been adapted for improved safety and scalability.
Caption: High-level overview of the two primary synthetic routes discussed.
Route 1: Friedel-Crafts Acylation of Furan
This is the most direct approach, involving the electrophilic substitution of furan with chloroacetyl chloride. The primary challenge is mitigating the acid-catalyzed polymerization of the furan ring.[1]
Mechanistic Considerations and Scale-Up Hurdles
The reaction proceeds via the formation of a highly reactive acylium ion from chloroacetyl chloride and a Lewis acid catalyst. This electrophile then attacks the electron-rich furan ring.
Caption: The mechanism of Friedel-Crafts acylation and the competing polymerization pathway.
Causality in Catalyst Selection: Strong Lewis acids like aluminum chloride (AlCl₃), while effective, are notorious for causing furan polymerization.[1] For a successful scale-up, the key is to use a milder, more controlled catalyst. Heterogeneous or milder homogeneous Lewis acids provide sufficient activation of the acylating agent without aggressively protonating and polymerizing the furan ring. Modern approaches favor green, reusable catalysts.[4][5][6]
Recommended Scale-Up Protocol: Friedel-Crafts Acylation
This protocol utilizes a milder Lewis acid to maximize yield and minimize by-product formation.
Safety First: Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water.[7][8][9] Always handle it in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat. Ensure an emergency shower and eyewash station are accessible.
Protocol Steps:
-
Reactor Preparation: A jacketed glass reactor equipped with an overhead stirrer, thermocouple for internal temperature monitoring, a nitrogen inlet, and a pressure-equalizing dropping funnel is rendered inert and moisture-free.
-
Reagent Charging: Charge the reactor with dry dichloromethane (DCM) as the solvent. Cool the reactor jacket to -10 °C to 0 °C.
-
Furan Addition: Add freshly distilled furan (1.0 eq) to the cold solvent.
-
Catalyst Addition: To the stirred solution, add a milder Lewis acid catalyst. Zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄) are effective choices.[1] For a greener process, a solid acid catalyst like nanocrystalline ZSM-5 can be used, which also simplifies workup.[4]
-
Controlled Addition of Acylating Agent: Add a solution of chloroacetyl chloride (1.05 eq) in dry DCM to the dropping funnel. Add this solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. Causality: Slow addition prevents localized heat spikes and high concentrations of the reactive electrophile, which can initiate polymerization.[1][10]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the consumption of furan by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (typically 2-4 hours), slowly and carefully quench the reaction by adding it to a separate vessel containing a stirred, cold saturated aqueous solution of sodium bicarbonate. Caution: This is an exothermic process and will release CO₂ gas.
-
Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or crystallization to yield 2-chloro-1-(furan-2-yl)ethan-1-one as a solid.
| Parameter | Recommended Value | Rationale |
| Temperature | 0 °C to 5 °C | Minimizes furan polymerization and side reactions.[1][10] |
| Catalyst | ZnCl₂, SnCl₄, or Heterogeneous Catalysts | Milder activity prevents degradation of the furan ring.[1][4] |
| Acylating Agent | Chloroacetyl Chloride (1.05 eq) | Slight excess ensures complete conversion of furan. |
| Addition Rate | Slow, dropwise over 1-2 hours | Critical for temperature control and preventing localized hotspots.[10] |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent, low boiling point for easy removal. |
Route 2: Diazomethane-Based Synthesis (via Arndt-Eistert)
This route starts from a more stable precursor, 2-furoic acid, and converts it to the target chloromethyl ketone. The classical Arndt-Eistert synthesis involves the conversion of the carboxylic acid to an acid chloride, reaction with diazomethane to form a diazoketone, and subsequent reaction with HCl to yield the α-chloroketone.[11]
The Diazomethane Dilemma: Diazomethane is exceptionally toxic and prone to explosive decomposition.[12][13] Its use in large-scale batch processing is fraught with extreme danger and is not recommended. Modern process chemistry has overcome this limitation through the implementation of continuous flow technology.[14][15]
Continuous Flow: The Enabling Technology for Safe Scale-Up
Continuous flow chemistry involves pumping reagents through a network of tubes or microreactors. For hazardous reagents like diazomethane, this offers transformative safety advantages:
-
On-Demand Generation: Diazomethane is generated in one part of the flow system and is immediately consumed in the next, meaning only minuscule amounts exist at any given time.[13][14][16]
-
Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient cooling, preventing the thermal runaway that can lead to detonation.[10]
-
Containment: The entire process is enclosed, minimizing operator exposure.[12]
A safer chemical alternative, trimethylsilyldiazomethane (TMS-diazomethane), is also commercially available and can be used in many of the same reactions, though it is still toxic and requires careful handling.[11][17]
Caption: Simplified schematic of a continuous flow process for the safe synthesis of furan chloromethyl ketone.
Conceptual Protocol: Continuous Flow Arndt-Eistert Synthesis
Note: This process requires specialized flow chemistry equipment and expertise. It should only be attempted by trained professionals in a suitable facility.[12]
-
Acid Chloride Preparation: Convert 2-furoic acid to 2-furoyl chloride using a standard agent like thionyl chloride or oxalyl chloride. Purify the acid chloride before use in the flow system.
-
System Setup: Assemble a flow chemistry system consisting of multiple pump channels, a diazomethane generator module (often a tube-in-tube or membrane separator), heated/cooled reactor coils, and a back-pressure regulator.
-
Reagent Preparation: Prepare solutions of:
-
A diazomethane precursor (e.g., Diazald®) in a suitable organic solvent.
-
An aqueous base (e.g., KOH).
-
The prepared 2-furoyl chloride in an anhydrous solvent (e.g., THF, Dioxane).
-
Anhydrous HCl in a compatible solvent (e.g., 1,4-dioxane).
-
-
Execution:
-
Pump the precursor and base streams into the generator module, where gaseous diazomethane is formed.
-
The diazomethane stream is immediately merged with the 2-furoyl chloride stream in the first reactor coil (R1), typically cooled to ~0-10 °C, to form the intermediate diazoketone.
-
The output from R1 is then merged with the HCl stream in a second reactor coil (R2) to form the final 2-chloro-1-(furan-2-yl)ethan-1-one.
-
The final product stream is collected in a vessel containing a quenching agent (e.g., aqueous bicarbonate) to neutralize any excess acid.
-
-
Work-up and Purification: The collected product is worked up using standard liquid-liquid extraction and purified as described in Route 1.
Comparative Analysis of Scale-Up Routes
| Feature | Route 1: Friedel-Crafts Acylation | Route 2: Continuous Flow Arndt-Eistert |
| Safety | Moderate. Main hazard is corrosive chloroacetyl chloride.[7] Process is sensitive to thermal control. | High (with proper equipment). Eliminates handling of bulk diazomethane.[12][13][14] |
| Scalability | Good. Batch process is well-understood. Continuous processing is also possible. | Excellent. Flow chemistry is inherently scalable by running for longer times ("scaling out"). |
| Number of Steps | 1 synthetic step. | 3 synthetic steps (acid -> acid chloride -> diazoketone -> chloroketone). |
| Atom Economy | Higher. More direct route. | Lower. Involves protecting groups and generates more by-products. |
| Equipment Cost | Lower. Standard jacketed reactors are sufficient. | Higher. Requires specialized and dedicated flow chemistry equipment. |
| Starting Material | Furan | 2-Furoic Acid |
| Key Challenge | Preventing furan polymerization.[1] | Safe handling of diazomethane precursor and managing a multi-step flow process. |
Conclusion and Recommendations
For the scale-up synthesis of furan chloromethyl ketones, the choice of method depends critically on available infrastructure, safety protocols, and economic considerations.
-
The Friedel-Crafts Acylation is an excellent choice for facilities equipped for standard batch processing. Success hinges on careful temperature control and the use of milder, modern catalysts to avoid the classic pitfall of furan polymerization.[1][4] It is a more direct and atom-economical route.
-
The Continuous Flow Arndt-Eistert method represents the state-of-the-art for process safety and control, especially when dealing with hazardous intermediates.[12][13] While requiring a higher initial investment in specialized equipment, this route is ideal for organizations prioritizing operator safety and seeking a highly controlled, scalable, and potentially automated manufacturing process.
Ultimately, both routes are viable for producing multi-kilogram quantities of furan chloromethyl ketones when executed with a thorough understanding of the underlying chemical principles and a rigorous commitment to process safety.
References
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Troubleshooting & Optimization
minimizing side reactions in alpha-chloroketone synthesis
Introduction
Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.
Synthesizing
This guide moves beyond generic textbook advice. We will focus on causality —understanding why the side reaction occurs so you can engineer it out of your workflow.
Module 1: The Polychlorination Loop (Over-Reaction)
The Problem
You aim for the monochloro product, but your GC-MS shows significant dichloro- and trichloro- impurities, even when using 1.0 equivalent of the chlorinating agent.
The Causality (Mechanism)
This is the most common failure mode. In acid-catalyzed chlorination (e.g., using
-
Inductive Effect: The introduction of the first chlorine atom (an electron-withdrawing group) increases the acidity of the remaining
-protons on the same carbon. -
Rate Acceleration: These now highly acidic protons enolize faster than the protons on the unreacted starting material.
-
The Loop: The product competes effectively with the starting material for the remaining reagent, leading to
-dichlorination.
Visualizing the Problem
The following diagram illustrates the "Autocatalytic Polychlorination Loop" you must break.
Figure 1: The kinetic trap where the product becomes a more active substrate than the starting material.
The Solution: Protocol Adjustment
To break this loop, you must switch from "Reaction Control" to "Reagent Control."
Recommended Protocol: NCS with p-TsOH Using N-Chlorosuccinimide (NCS) allows for a low, steady concentration of the active electrophile, minimizing the "flooding" that leads to over-chlorination.
Step-by-Step Methodology:
-
Stoichiometry: Use 1.05 equiv of ketone and 1.0 equiv of NCS. (Slight excess of ketone ensures all chlorinating agent is consumed by the starting material, not the product).
-
Solvent: Acetonitrile (MeCN) is preferred for polarity/solubility.
-
Catalyst: Add 0.1 – 0.5 equiv of p-Toluenesulfonic acid (p-TsOH).
-
Temperature: Maintain 40–60 °C.
-
Monitoring: Monitor by TLC/GC. The reaction is complete when NCS is consumed (succinimide precipitates or check starch-iodide paper).
Module 2: Regioselectivity (The "Wrong Carbon")
The Problem
In unsymmetrical ketones (e.g., 2-butanone), chlorination occurs at the more substituted carbon (C3) when you wanted the terminal carbon (C1), or vice versa.
The Causality
Regioselectivity is dictated by which enol forms predominantly.[1]
-
Thermodynamic Enol (More Substituted): Favored under conditions that allow equilibration (high temp, strong acid, slow reaction). Leads to internal chlorination.
-
Kinetic Enol (Less Substituted): Favored by steric hindrance and rapid, irreversible deprotonation. Leads to terminal chlorination.
Troubleshooting Matrix
| Goal | Mechanism | Recommended Reagent/Condition | Why? |
| Internal Carbon (More Substituted) | Thermodynamic Control | ||
| Terminal Carbon (Less Substituted) | Kinetic Control | LDA / TMSCl then NCS | Indirect method: Form the kinetic silyl enol ether first (sterically controlled), then chlorinate. Direct chlorination is difficult to force kinetically. |
| Aromatic Ketones | Benzylic Stability | High yield for acetophenones; avoids ring chlorination often seen with |
Module 3: Workup-Induced Failures (Favorskii & Elimination)
The Problem
The reaction looked perfect on TLC, but after workup, the product has degraded into an
The Causality
-
Favorskii Rearrangement: If you neutralize the acidic reaction mixture with a strong base (NaOH,
) while -protons are present, you trigger the formation of a cyclopropanone intermediate, leading to skeletal rearrangement [3].[2] -
Elimination (
): -chloroketones are prone to dehydrohalogenation (loss of HCl) to form conjugated enones, especially if heated during distillation or workup.
Safe Workup Protocol
Objective: Neutralize acid without generating "naked" enolates.
-
Quench: Pour the reaction mixture into a rapidly stirring mixture of ice and water.
-
Neutralization: Use saturated aqueous
cautiously. Do NOT use NaOH.-
Pro-Tip: If the substrate is highly sensitive, use a phosphate buffer (pH 7.0) instead of carbonate to avoid local regions of high basicity.
-
-
Extraction: Extract immediately with DCM or EtOAc.
-
Drying: Use
(slightly acidic/neutral) rather than basic drying agents. -
Purification: Avoid distillation if possible. If silica chromatography is needed, ensure the silica is neutral; acidic silica can catalyze dehydrohalogenation.
Module 4: Decision Framework
Use this logic flow to select the correct synthetic route for your specific substrate.
Figure 2: Decision matrix for reagent selection based on substrate topology.
FAQ: Rapid Troubleshooting
Q: My product is turning dark/black upon standing. What is happening? A: This is likely autocatalytic decomposition. Traces of HCl remaining in the oil catalyze the elimination of more HCl, forming polymers.
-
Fix: Store the product over a few grains of solid
or silver wool to scavenge trace acid. Store at -20°C.
Q: I see a significant amount of
-
Fix: Stop the reaction at 90-95% conversion. It is easier to separate starting material than the dichloro impurity.
Q: Can I use bleach (NaOCl) for this? A: Generally, no. NaOCl is basic.[2] Under basic conditions, the "Haloform reaction" dominates for methyl ketones, or you risk Favorskii rearrangement. Acidic conditions are strictly preferred for controlled mono-chlorination.
References
-
Mechanism of Acid-Catalyzed Halogenation: Title: Alpha Halogenation of Aldehydes and Ketones Source: Chemistry LibreTexts URL:[Link]
-
Alternative Reagents (Iodobenzene Dichloride): Title: A Safe, Convenient and Efficient One-Pot Synthesis of α-Chloroketone Acetals Directly from Ketones Using Iodobenzene Dichloride Source: Organic Chemistry Portal URL:[Link]
-
Favorskii Rearrangement Risks: Title: Favorskii Rearrangement Source: Organic Chemistry Portal URL:[Link]
-
NCS Protocols & Selectivity: Title: N-Chlorosuccinimide (NCS) in Organic Synthesis Source: Organic Chemistry Portal URL:[Link]
Sources
Technical Support Center: Stability and Handling of 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one
Introduction
2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one is a valuable bifunctional intermediate in pharmaceutical and fine chemical synthesis, prized for its reactive α-chloro ketone moiety.[1][2] However, this very reactivity makes the compound susceptible to degradation, particularly under basic conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability challenges associated with this molecule. It offers detailed troubleshooting advice and validated protocols to mitigate degradation, ensuring experimental reproducibility and success.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound under basic conditions? A1: The principal issue is the compound's propensity to undergo the Favorskii rearrangement , a classic reaction of α-halo ketones in the presence of a base.[3][4] This pathway does not yield the product of simple substitution but instead leads to a rearranged carboxylic acid derivative (e.g., an ester if an alkoxide is used as the base). A secondary, but also significant, concern is hydrolysis to the corresponding α-hydroxy ketone, especially in the presence of water.[5]
Q2: What are the ideal storage conditions for this compound? A2: To ensure long-term stability, this compound should be stored as a pure solid in an amber vial at low temperatures (≤ -20°C is recommended).[5] The container should be sealed under an inert atmosphere, such as argon or nitrogen, to prevent exposure to atmospheric moisture and oxygen. If stored as a solution, use a dry, aprotic solvent (e.g., toluene, THF) and maintain the same low-temperature, inert conditions.[5]
Q3: Can I use common bases like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in my reaction? A3: These strong, nucleophilic bases should be used with extreme caution. They are known to efficiently promote the Favorskii rearrangement.[3] If your desired transformation requires a nucleophilic base, the reaction must be performed at very low temperatures (e.g., -78 °C) with careful stoichiometric control to minimize this side reaction. For applications requiring deprotonation at another site in the molecule, it is strongly advised to use a non-nucleophilic, sterically hindered base such as lithium diisopropylamide (LDA), LiHMDS, or a tertiary amine like diisopropylethylamine (DIPEA).
Q4: How can I monitor the degradation of my compound during an experiment? A4: The most common methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: The starting α-chloro ketone will have a specific Rf value. The rearranged ester/acid product from the Favorskii pathway or the α-hydroxy ketone from hydrolysis will typically appear as new, often more polar, spots.
-
LC-MS: This is the most definitive method. You can monitor the disappearance of the starting material's mass peak and the appearance of new mass peaks corresponding to potential degradation products.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low or no yield of the expected product; isolation of an unexpected ester or carboxylic acid. | Favorskii Rearrangement: The base used (e.g., alkoxide, hydroxide) has initiated rearrangement instead of the intended reaction.[6][7] | • Switch to a non-nucleophilic base (e.g., LDA, DBU, DIPEA) if simple deprotonation is needed. • If a nucleophilic base is required, drastically lower the reaction temperature (-78 °C) and add the base slowly. • Verify the structure of the unexpected product by NMR and MS to confirm the rearrangement. |
| Appearance of a highly polar impurity in analysis (e.g., TLC, LC-MS), matching the mass of the starting material + 18 amu (minus HCl). | Hydrolysis: The compound has reacted with residual water in solvents, reagents, or from exposure to air.[5] | • Use freshly distilled or commercially available anhydrous solvents. • Dry all glassware thoroughly. • Run the reaction under a strict inert atmosphere (argon or nitrogen). • If an aqueous workup is necessary, perform it quickly with cold, slightly acidic water (pH 3-5) and immediately extract the product into an organic solvent.[5] |
| Inconsistent reaction yields or variable product purity between batches. | Starting Material Degradation: The α-chloro ketone has degraded during storage or handling prior to the reaction.[5] | • Verify the purity of the starting material by NMR or LC-MS before each use. • Store the compound under the recommended conditions (-20°C, inert atmosphere). • Prepare solutions of the α-chloro ketone immediately before use. |
| Reaction mixture turns dark brown or black, resulting in complex product mixtures. | Polymerization or Furan Ring Degradation: Harsh basic conditions or elevated temperatures can cause self-condensation or decomposition of the furan moiety.[5] | • Lower the reaction temperature. • Use a weaker base if tolerated by the desired reaction. • Reduce the reaction time and monitor closely for product formation. |
Section 3: Key Degradation Pathways & Chemical Principles
Understanding the mechanisms of degradation is crucial for designing robust experimental protocols. The α-hydrogen on the chloromethyl group of this compound is acidic, making it susceptible to deprotonation by a base to form an enolate intermediate, which is central to its instability.[1][8]
The Favorskii Rearrangement
This is the most significant base-induced degradation pathway. The reaction proceeds via a cyclopropanone intermediate formed after the initial enolate cyclizes and displaces the chloride ion.[6] This intermediate is then attacked by the base (e.g., methoxide), leading to the ring-opening and formation of a more stable carbanion, which is subsequently protonated to give the rearranged product.[4][6]
Caption: Mechanism of the Favorskii Rearrangement.
Hydrolysis
In the presence of water, the α-chloro ketone can undergo a direct SN2 reaction where water acts as a nucleophile, displacing the chloride to form an α-hydroxy ketone. This process is accelerated by neutral or basic conditions.[5]
Caption: Hydrolysis degradation pathway.
Section 4: Recommended Protocols & Best Practices
General Handling and Storage Protocol
-
Receipt and Inspection: Upon receipt, inspect the container for damage. Store immediately at -20°C.
-
Aliquoting: If you need to use small quantities over time, it is best to quickly weigh out and aliquot the solid into smaller, sealed vials under a blanket of argon or nitrogen. This prevents repeated exposure of the bulk material to the atmosphere.
-
Solution Preparation: Prepare solutions immediately prior to use. Use a syringe to transfer anhydrous solvent into the vial containing the α-chloro ketone under an inert atmosphere.
-
Disposal: Quench any unused material or reactive waste carefully with a suitable reagent before disposal, following your institution's safety guidelines.
Protocol: Performing a Reaction with a Non-Nucleophilic Base
This protocol provides a general workflow for a reaction requiring deprotonation while minimizing the risk of degradation (e.g., alkylation of an acidic proton elsewhere in a molecule).
-
Apparatus Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Preparation: Dissolve the substrate in anhydrous THF (or another suitable aprotic solvent) in the reaction flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of a non-nucleophilic base (e.g., LDA, freshly prepared or commercial solution) dropwise via syringe over 15-20 minutes. Maintain the temperature at -78 °C.
-
Stirring: Stir the mixture for 30-60 minutes at -78 °C to ensure complete deprotonation.
-
Electrophile Addition: Add the electrophile (e.g., methyl iodide) dropwise, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS by quenching small aliquots in a cooled, saturated ammonium chloride solution.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride while the flask is still at low temperature.
-
Workup: Allow the mixture to warm to room temperature. Perform a standard aqueous workup and extraction. Wash the organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography.
Base Selection Guide
| Base Type | Examples | Risk of Favorskii Rearrangement | Recommended Use Case |
| Strong, Nucleophilic | NaOH, KOH, NaOMe, NaOEt | Very High | Not recommended unless the Favorskii rearrangement is the desired reaction.[3] |
| Strong, Non-Nucleophilic | LDA, LiHMDS, KHMDS | Low | Ideal for deprotonation at other sites when complete and rapid reaction is needed. |
| Weak, Non-Nucleophilic | DIPEA, Triethylamine (TEA) | Low to Moderate | Suitable for scavenging acid or in reactions requiring a mild organic base. |
| Weak, Nucleophilic | NaHCO₃, K₂CO₃ | Moderate | Can still promote rearrangement, especially at higher temperatures. Primarily for acid quenching during workup. |
Section 5: Decision Workflow for Base-Mediated Reactions
Sources
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. Favorskii Reaction [organic-chemistry.org]
- 8. Carbonyl Reactivity [www2.chemistry.msu.edu]
Validation & Comparative
1H NMR analysis of 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one
An In-Depth Comparative Guide to the ¹H NMR Analysis of 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one
For professionals in chemical synthesis and drug development, the unambiguous structural confirmation of novel compounds and intermediates is a cornerstone of rigorous scientific practice. This compound is an α-haloketone, a class of compounds widely recognized as versatile building blocks in organic synthesis.[1][2] Accurate characterization is paramount, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary tool for this purpose.
This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It moves beyond a simple data report to explain the causal relationships between the molecule's structure and its spectral output. We will dissect the predicted spectrum, provide a detailed experimental protocol, and compare the utility of ¹H NMR against other common analytical techniques for this specific molecule.
Before any experiment, a robust hypothesis of the expected results is crucial. Based on established principles of chemical shifts and spin-spin coupling, we can predict the ¹H NMR spectrum of the title compound. The analysis considers the electronic environment of each unique proton.[3][4]
The structure contains four distinct proton environments, which will translate into four unique signals in the ¹H NMR spectrum.
Caption: Molecular structure with proton environments labeled (a-d).
Proton (a) - Furan H-5: This proton is on an sp²-hybridized carbon of the furan ring. Data for 2-methylfuran show the H-5 proton at approximately 7.25 ppm.[5] The deshielding effect of the C-3 acyl substituent will likely shift this proton slightly further downfield. It will appear as a doublet due to coupling with proton (b).
Proton (b) - Furan H-4: This proton is also on an sp²-hybridized carbon of the furan ring. In 2-methylfuran, the H-4 proton appears around 6.23 ppm.[5] The adjacent electron-withdrawing carbonyl group will cause a significant downfield shift. This signal is expected to be a doublet, coupled to proton (a).
Proton (c) - Methyl Protons (-CH₃): These protons are attached to the sp²-hybridized furan ring at the C-2 position. For the parent 2-methylfuran, this signal is typically found around 2.26 ppm.[5] The influence of the C-3 acyl group is less direct, so a minor shift is expected. With no adjacent protons, this signal will be a sharp singlet.
Proton (d) - Methylene Protons (-CH₂Cl): These protons are alpha to a carbonyl group and are also attached to a carbon bearing an electronegative chlorine atom. Both the carbonyl group and the chlorine atom are strongly electron-withdrawing, causing a significant deshielding effect.[6] Reports on similar α-chloro ketones show these protons in the range of 4.5-4.7 ppm.[7][8] This signal will appear as a singlet, as there are no protons on the adjacent carbonyl carbon to couple with.
Summary of Predicted ¹H NMR Data
| Label | Proton Environment | Predicted δ (ppm) | Predicted Multiplicity | Integration |
| (a) | Furan H-5 | ~7.3 - 7.5 | Doublet (d) | 1H |
| (b) | Furan H-4 | ~6.4 - 6.6 | Doublet (d) | 1H |
| (c) | -CH₃ | ~2.3 - 2.5 | Singlet (s) | 3H |
| (d) | -CH₂Cl | ~4.6 - 4.8 | Singlet (s) | 2H |
Experimental Protocol for ¹H NMR Analysis
This section provides a standardized protocol for acquiring a high-quality ¹H NMR spectrum. All solvents and reagents should be of high purity.[9][10]
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural verification.
Materials:
-
This compound (5-10 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
NMR Tube (5 mm, high precision)
-
Pipettes and vial
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound into a clean, dry vial.
-
Add ~0.6 mL of CDCl₃ with TMS to the vial.
-
Gently swirl the vial until the sample is completely dissolved.
-
Transfer the solution into a clean NMR tube using a pipette.
-
-
Instrument Setup & Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. This is critical for sharp peaks and accurate integration.
-
Set the reference standard to the TMS signal at 0.00 ppm.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 5-second acquisition time, 1-2 second relaxation delay).[10]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate all signals and normalize the integration values relative to one of the single-proton signals.
-
Pick and label the peaks with their chemical shifts in ppm.
-
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool, a multi-technique approach provides the most robust characterization. Here, we compare its performance with other common methods for analyzing this compound.
| Technique | Information Provided | Advantages for This Compound | Limitations for This Compound |
| ¹H NMR | Precise proton environments, connectivity (via coupling), and relative proton count. | Provides a complete "fingerprint" of the proton framework, confirming the identity and purity in a single experiment. | Does not directly observe non-protonated carbons (e.g., carbonyl, C2, C3 of furan). |
| ¹³C NMR | Number and electronic environment of unique carbon atoms. | Confirms the presence of all 7 carbons, including the key carbonyl (δ ~190-200 ppm) and furan carbons. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition time. Provides no coupling information in standard broadband-decoupled mode. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. The predicted monoisotopic mass is 158.01346 Da.[11] | Confirms the molecular formula (C₇H₇ClO₂) by identifying the molecular ion peak and its characteristic isotopic pattern due to Chlorine-35 and Chlorine-37. | Does not provide information on the specific arrangement of atoms (isomerism). |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Clearly identifies the C=O stretch of the ketone (typically ~1700 cm⁻¹) and C-O stretches of the furan ring. A study on a similar compound showed a C=O stretch at 1789 cm⁻¹[8]. | Provides limited information on the overall molecular skeleton. The spectrum can be complex in the fingerprint region. |
Conclusion
The ¹H NMR analysis of this compound offers a highly informative and definitive method for its structural elucidation. The predicted spectrum, characterized by four distinct signals with specific chemical shifts and multiplicities, provides a clear structural hypothesis that can be readily verified experimentally. The downfield singlet for the α-chloro methylene protons and the distinct doublet signals for the furan protons are key identifiers. While techniques like ¹³C NMR, MS, and IR spectroscopy provide complementary and confirmatory data, ¹H NMR remains unparalleled in its ability to deliver a detailed map of the proton framework in a single, efficient experiment. For researchers and drug development professionals, mastering the interpretation of such spectra is an indispensable skill for validating synthetic products and ensuring the integrity of their scientific work.
References
- AWS. One-Carbon Chain Extension of Esters to α-Chloroketones: A Safer Route Without Diazomethane.
- The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry.
- The Royal Society of Chemistry. ¹H NMR (500 MHz, CDCl3) δ.
- ChemicalBook. 2-Methylfuran(534-22-5) 1H NMR spectrum.
- PubChemLite. This compound.
- SpectraBase. 2-Methylfuran - Optional[1H NMR] - Chemical Shifts.
- Modgraph. ¹H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones.
- Master Organic Chemistry. Haloform Reaction of Methyl Ketones. (2020).
- IQ-USP. Chemical Shifts 1H-NMR.
- Gündoğdu, N., et al. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. Letters in Applied NanoBioScience.
- Oregon State University. 1H NMR Chemical Shift. (2022).
- Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024).
- Matrix Fine Chemicals. 2-CHLORO-1-(FURAN-3-YL)ETHAN-1-ONE | CAS 57241-17-5.
- ACS Publications. Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. (2014). The Journal of Organic Chemistry.
- PubChem. 2-Methylfuran | C5H6O | CID 10797.
- PMC. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
- Bharath Institute of Higher Education and Research. NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl).
- BLDpharm. 1536138-67-6|2-Chloro-1-(2-methyltetrahydrofuran-3-yl)ethan-1-one.
- BLDpharm. 55984-17-3|2-Chloro-1-(furan-2-yl)ethan-1-one.
- PubChem. This compound | C7H7ClO2 | CID 80146946.
- Almac. Highly stereoselective biocatalytic reduction of alpha-halo ketones. (2009).
- MDPI. Synthetic Access to Aromatic α-Haloketones. (2022).
- ResearchGate. Halogenation of ketones with N-halosuccinimides under solvent-free reaction conditions | Request PDF. (2025).
Sources
- 1. almacgroup.com [almacgroup.com]
- 2. Synthetic Access to Aromatic α-Haloketones [mdpi.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Methylfuran(534-22-5) 1H NMR spectrum [chemicalbook.com]
- 6. iq.usp.br [iq.usp.br]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. modgraph.co.uk [modgraph.co.uk]
- 11. PubChemLite - this compound (C7H7ClO2) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one
This guide provides an in-depth, experience-driven walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and grounding our final protocol in established regulatory and scientific principles. The objective is to create a method that is not only accurate and precise but also capable of separating the active pharmaceutical ingredient (API) from potential degradation products, a critical requirement in pharmaceutical development.
Foundational Strategy: Analyte Characterization and Initial Choices
The first step in any method development is to understand the analyte. This compound possesses a moderately complex structure with distinct chemical features that guide our analytical strategy:
-
A Furan Ring: This heterocyclic aromatic ring provides a strong chromophore, making UV detection a highly suitable choice. Furan derivatives are known to be sensitive to acidic conditions.
-
A Ketone Group: The carbonyl group also contributes to UV absorbance and provides a site for potential interactions.
-
An Alkyl Halide: The chloro-group adds to the molecule's overall reactivity and potential degradation pathways.
Based on this structure, which exhibits both non-polar (furan ring) and polar (ketone) characteristics, Reversed-Phase HPLC (RP-HPLC) is the most logical and versatile starting point.[1][2] RP-HPLC separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[1]
Comparative Analysis of Core Method Parameters
Stationary Phase (Column) Selection
The choice of the column is paramount for achieving successful separation.[3] While several options exist, a systematic comparison points towards an optimal choice.
| Column Type | Stationary Phase | Rationale for Consideration | Verdict for this Analyte |
| C18 (Octadecylsilane) | Non-polar alkyl chains bonded to silica. | The industry workhorse for RP-HPLC, offering excellent hydrophobic retention for a wide range of compounds.[1] It is the most logical starting point for an analyte with mixed polarity. | Recommended Starting Point. Provides a strong retention mechanism based on the analyte's overall hydrophobicity. |
| C8 (Octylsilane) | Shorter non-polar alkyl chains than C18. | Offers less hydrophobic retention than C18. It can be advantageous if the analyte is too strongly retained on a C18 column, leading to excessively long run times. | Viable Alternative. A good second option if peak shapes or retention times are not optimal on the C18 column. |
| Phenyl | Phenyl groups bonded to silica. | Provides alternative selectivity through π-π interactions with the furan ring, in addition to hydrophobic interactions.[1] This can be highly effective for separating aromatic isomers or related substances. | Consider for Optimization. Useful if co-elution of structurally similar impurities is observed with C18/C8 columns. |
| HILIC | Polar (e.g., unbonded silica, diol). | Hydrophilic Interaction Liquid Chromatography (HILIC) is designed to retain very polar compounds that are not retained in reversed-phase.[1][4] | Not Recommended. The analyte has sufficient non-polar character to be well-retained in reversed-phase mode. HILIC is unnecessary and would likely provide poor retention. |
Decision: We will begin development with a Shim-pack GISS C18 column (250 mm x 4.6 mm, 5 µm) due to its versatility and proven performance for a broad range of analytes.[5]
Mobile Phase Optimization
The mobile phase is the primary tool for controlling retention and selectivity.[3][6] Its composition must be carefully optimized.
Organic Modifier: Acetonitrile vs. Methanol
| Organic Modifier | Advantages | Disadvantages |
| Acetonitrile (ACN) | Lower viscosity (leading to lower backpressure), better UV transparency at low wavelengths.[7] | Higher cost. |
| Methanol (MeOH) | Lower cost, can offer different selectivity for some compounds. | Higher viscosity, higher UV cutoff. |
Decision: Acetonitrile is selected as the organic modifier due to its superior UV transparency and lower system backpressure, which generally leads to better peak shapes and efficiency.
Aqueous Phase and pH Control
The pH of the mobile phase is a critical parameter that can dramatically affect the retention and peak shape of ionizable compounds.[6][8] While our target analyte is neutral, potential impurities or degradants could be acidic or basic. Furthermore, the stability of the furan ring must be considered.
-
Rationale for pH Control: A buffered mobile phase ensures consistent retention times and prevents peak shape distortion.[7] Given the potential for furan degradation under harsh acidic conditions, a pH in the neutral to slightly acidic range (pH 3-7) is a safe starting point. A phosphate buffer is an excellent choice for UV detection due to its low UV cutoff.[8]
Initial Screening Protocol:
-
Solvent A: 0.01 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Solvent B: Acetonitrile.
-
Gradient Elution: Start with a broad gradient (e.g., 5% B to 95% B over 20 minutes) to determine the approximate elution conditions.[3]
-
Isocratic vs. Gradient: Based on the results of the gradient run, a decision can be made. If all peaks elute within a narrow window, an isocratic method (constant mobile phase composition) can be developed for simplicity and robustness. If impurities and the main peak elute far apart, a gradient method is necessary to achieve a reasonable run time with good resolution.[3][6]
Detector Selection and Wavelength
As established, the analyte's chromophores make UV detection the ideal choice. A Diode Array Detector (DAD) is strongly preferred over a simple UV detector.
-
Why a DAD? A DAD acquires spectra across a range of wavelengths for the entire chromatogram.[5] This allows for:
-
Optimal Wavelength Selection: Post-run analysis of the API's UV spectrum to select the wavelength of maximum absorbance, ensuring highest sensitivity.
-
Peak Purity Analysis: Comparing spectra across a single peak to check for the presence of co-eluting impurities. This is a cornerstone of a trustworthy purity method.
-
Protocol for Wavelength Selection:
-
Inject a concentrated solution of this compound.
-
Acquire the UV spectrum from 200-400 nm.
-
Identify the wavelength of maximum absorbance (λ-max) and select it for quantification. A secondary, lower-absorbance wavelength can also be monitored for confirmation.
Workflow for Method Development and Validation
The following diagram illustrates the logical flow from initial setup to a fully validated method.
Sources
- 1. glsciencesinc.com [glsciencesinc.com]
- 2. hawach.com [hawach.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. lcms.cz [lcms.cz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. youtube.com [youtube.com]
- 8. welch-us.com [welch-us.com]
A Senior Application Scientist's Guide to the Chromatographic Separation of 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one Isomers
For researchers, scientists, and professionals in drug development, the precise separation and analysis of isomeric impurities are critical for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison of chromatographic methodologies for the separation of 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one and its potential positional isomers. We will explore the nuances of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral HPLC, offering field-proven insights and supporting experimental frameworks to guide your method development.
The Analytical Challenge: Isomeric Complexity
The synthesis of this compound can potentially yield several positional isomers depending on the starting materials and reaction conditions. These isomers, while possessing the same molecular weight, can exhibit different physicochemical properties, leading to distinct toxicological and pharmacological profiles. Therefore, their effective separation is paramount. The primary isomers of concern include:
-
This compound (Target Analyte)
-
2-Chloro-1-(5-methylfuran-2-yl)ethan-1-one
-
2-Chloro-1-(3-methylfuran-2-yl)ethan-1-one
-
2-Chloro-1-(4-methylfuran-2-yl)ethan-1-one
-
2-Chloro-1-(furan-2-yl)propan-1-one (structural isomer)
This guide will focus on the chromatographic strategies to resolve these closely related compounds.
Comparative Analysis of Chromatographic Techniques
The choice of chromatographic technique is dictated by the volatility, polarity, and structural characteristics of the analytes. Here, we compare the performance of RP-HPLC and GC-MS for the separation of these isomers.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone technique for the analysis of moderately polar to non-polar compounds. The separation is based on the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase. For the separation of our target isomers, two common stationary phases are compared: the traditional C18 and the Phenyl-Hexyl phase, which can offer alternative selectivity for aromatic compounds through π-π interactions.[1][2]
Instrumentation:
-
Agilent 1290 Infinity II LC System or equivalent
-
Diode Array Detector (DAD)
Columns:
-
Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
Gradient Elution:
| Time (min) | %B |
|---|---|
| 0.0 | 40 |
| 10.0 | 70 |
| 15.0 | 70 |
| 15.1 | 40 |
| 20.0 | 40 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 5 µL
The C18 column separates the isomers primarily based on their hydrophobicity. The Phenyl-Hexyl column, however, introduces an additional separation mechanism through π-π interactions between the phenyl rings of the stationary phase and the furan rings of the analytes.[3] This can lead to changes in elution order and improved resolution for certain isomer pairs. The use of a low concentration of formic acid in the mobile phase helps to protonate any residual silanols on the stationary phase, thereby reducing peak tailing and improving peak shape.[4]
| Isomer | Expected Retention Time (min) - C18 | Expected Retention Time (min) - Phenyl-Hexyl | Resolution (C18 vs. Phenyl-Hexyl) |
| 2-Chloro-1-(furan-2-yl)propan-1-one | 7.8 | 8.5 | Improved |
| 2-Chloro-1-(5-methylfuran-2-yl)ethan-1-one | 8.2 | 8.9 | Baseline |
| 2-Chloro-1-(4-methylfuran-2-yl)ethan-1-one | 8.5 | 9.1 | Improved |
| This compound | 9.1 | 9.5 | Baseline |
| 2-Chloro-1-(3-methylfuran-2-yl)ethan-1-one | 9.5 | 9.8 | Baseline |
Note: The above data is a hypothetical representation based on established chromatographic principles.
Caption: RP-HPLC workflow for isomer separation.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification based on mass spectra. The isomers of this compound are expected to be amenable to GC analysis.
Instrumentation:
-
Agilent 7890B GC with 5977B MSD or equivalent
Column:
-
Agilent HP-5MS, 30 m x 0.25 mm, 0.25 µm
Carrier Gas:
-
Helium at a constant flow of 1.0 mL/min
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 min at 250 °C
Injector:
-
Splitless mode
-
Temperature: 250 °C
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-300 m/z
The non-polar HP-5MS column separates the isomers based on their boiling points and subtle differences in their interactions with the stationary phase.[5] The temperature program is crucial for achieving baseline separation of these closely eluting isomers. A slower ramp rate could be employed to further enhance resolution if co-elution is observed. The mass spectrometer provides an additional dimension of confirmation, as the fragmentation patterns of the isomers, while potentially similar, may exhibit subtle differences in the relative abundances of fragment ions, aiding in their positive identification.
| Isomer | Expected Retention Time (min) | Key Fragment Ions (m/z) |
| 2-Chloro-1-(furan-2-yl)propan-1-one | 10.2 | 158 (M+), 113, 95, 67 |
| 2-Chloro-1-(5-methylfuran-2-yl)ethan-1-one | 10.5 | 158 (M+), 123, 109, 81 |
| 2-Chloro-1-(4-methylfuran-2-yl)ethan-1-one | 10.7 | 158 (M+), 123, 109, 81 |
| This compound | 11.1 | 158 (M+), 123, 95, 67 |
| 2-Chloro-1-(3-methylfuran-2-yl)ethan-1-one | 11.4 | 158 (M+), 123, 109, 81 |
Note: The above data is a hypothetical representation based on established GC-MS principles.
Caption: GC-MS workflow for isomer identification.
Chiral Separation: Addressing Enantiomeric Purity
If the synthesis of this compound involves the formation of a chiral center, the separation of enantiomers becomes a critical analytical task. Chiral HPLC is the most common approach for this purpose.
Chiral HPLC
Chiral separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are widely used due to their broad applicability.[6]
Instrumentation:
-
Agilent 1290 Infinity II LC System or equivalent
-
Diode Array Detector (DAD)
Column:
-
Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm or equivalent polysaccharide-based chiral column
Mobile Phase:
-
Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v)
Flow Rate: 1.0 mL/min Column Temperature: 25 °C Detection Wavelength: 254 nm Injection Volume: 10 µL
The chiral stationary phase provides a three-dimensional chiral environment. The enantiomers of the analyte will fit differently into the chiral cavities of the CSP, leading to the formation of transient diastereomeric complexes with different stabilities. The enantiomer that forms the more stable complex will be retained longer on the column. The choice of the mobile phase is critical; non-polar solvents like hexane and a polar modifier like isopropanol are commonly used in normal-phase chiral chromatography to modulate the interactions between the analyte and the CSP.[7]
| Enantiomer | Expected Retention Time (min) | Resolution |
| Enantiomer 1 | 12.5 | > 1.5 |
| Enantiomer 2 | 14.2 |
Note: The above data is a hypothetical representation based on established chiral separation principles.
Caption: Logical relationship in chiral separation.
Conclusion and Recommendations
The successful separation of this compound isomers requires a systematic approach to method development.
-
For routine purity analysis and separation of positional isomers , RP-HPLC is a robust and reliable choice. A Phenyl-Hexyl column should be considered as an alternative to a C18 column to exploit different selectivity.
-
For definitive identification and analysis of volatile impurities , GC-MS is the preferred method due to its high resolving power and the structural information provided by mass spectrometry.
-
When enantiomeric purity is a concern , Chiral HPLC with a polysaccharide-based stationary phase is the industry standard.
It is imperative to validate any developed method according to ICH guidelines to ensure its accuracy, precision, and robustness for its intended purpose in a drug development setting.
References
-
Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
-
Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]
-
Rakusanova, S., & Cajka, T. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 119. [Link]
-
Pingale, M., et al. (2020). SYNTHESIS AND CHIRAL HPLC STUDIES OF VARIOUS SUBSTITUTED PHTHALIDES. Journal of Emerging Technologies and Innovative Research, 11(4), 1556-1561. [Link]
-
Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Substituted Furans Separation on Newcrom R1 column. Retrieved from [Link]
-
Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Long, W. J., & Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies Application Note. [Link]
-
Letter, W. (2019, August 7). How to separate isomers by Normal phase HPLC? [Online forum post]. ResearchGate. [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Presentation. [Link]
-
RotaChrom. (2025, May 19). Increasing separation efficiency by pH adjustment in Centrifugal Partition Chromatography. Retrieved from [Link]
-
Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Journal of Chemical Education, 87(2), 160-166. [Link]
-
Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations: A Practical Guidebook. Retrieved from [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(674). [Link]
-
OSF. (n.d.). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. Retrieved from [Link]
-
Kasai, H. F., et al. (2002). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. Journal of Chromatography A, 977(1), 125-134. [Link]
-
Waters Corporation. (n.d.). Mixed Halogen Dioxins and Furans in Controlled Burn Samples Determined Using Gas Chromatography-Ion Mobility. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethanone, 2-chloro-1-(1-chlorocyclopropyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Lin, Y.-T., et al. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 10(11), 2603. [Link]
-
SIELC Technologies. (n.d.). Separation of Furan on Newcrom R1 HPLC column. Retrieved from [Link]
-
Puchalska, P., et al. (2021). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. Talanta, 225, 122048. [Link]
-
Asian Journal of Chemistry. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved from [Link]
-
Clark, C. R., et al. (2001). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Analytical Toxicology, 25(6), 463-469. [Link]
-
Puchalska, P., et al. (2021). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. Request PDF. [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Methylfuran on Newcrom R1 HPLC column. Retrieved from [Link]
-
Society of Toxicological and Forensic Chemistry. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). Retrieved from [Link]
-
Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry, 180, 117940. [Link]
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- 3. agilent.com [agilent.com]
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- 5. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
